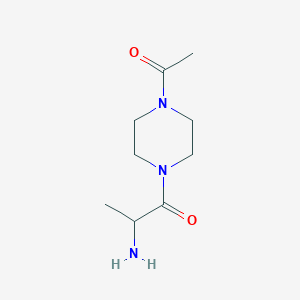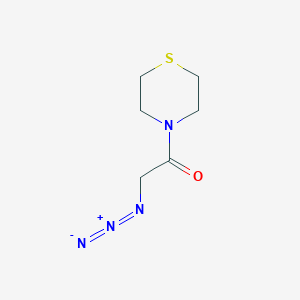![molecular formula C9H9N3OS B1488426 3-(氮杂环丁烷-3-基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 2098041-87-1](/img/structure/B1488426.png)
3-(氮杂环丁烷-3-基)噻吩并[3,2-d]嘧啶-4(3H)-酮
描述
3-(Azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thienopyrimidinone ring system with an azetidine moiety at the 3-position
科学研究应用
Chemistry: In chemistry, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its structural features make it a potential candidate for targeting specific biological pathways and receptors.
Medicine: In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. It may be used as a lead compound in drug discovery programs aimed at treating various diseases, including cancer and infectious diseases.
Industry: In the material science industry, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one can be used in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
作用机制
Target of Action
The primary target of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often associated with the progression of various types of cancers .
Mode of Action
3-(Azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histones, a process that typically leads to gene silencing. By inhibiting EZH2, the compound can alter gene expression patterns, potentially reversing the progression of diseases like cancer .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway. This pathway is responsible for the addition of methyl groups to histones, which are proteins that help package DNA into a compact, efficient form inside the nucleus of a cell. When EZH2 is inhibited, the methylation of histones is reduced, leading to changes in the structure of the chromatin and, consequently, gene expression .
Result of Action
The inhibition of EZH2 by 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to significant changes in gene expression. This can result in the slowing or halting of disease progression, particularly in diseases like cancer where EZH2 is often overexpressed .
生化分析
Biochemical Properties
3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme cytochrome bd oxidase, which is involved in the respiratory chain of Mycobacterium tuberculosis . The compound inhibits the activity of cytochrome bd oxidase, leading to a disruption in the energy metabolism of the bacteria. Additionally, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to inhibit the enzyme EZH2, which is involved in the regulation of gene expression through histone methylation . This inhibition results in altered gene expression patterns, contributing to its antitumor activity.
Cellular Effects
The effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways and gene expression . Specifically, it affects the PI3K/AKT and MAPK signaling pathways, which are critical for cell survival and proliferation. In Mycobacterium tuberculosis, the inhibition of cytochrome bd oxidase by 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one leads to a decrease in ATP production, impairing the bacteria’s ability to sustain its metabolic functions .
Molecular Mechanism
At the molecular level, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of cytochrome bd oxidase, inhibiting its enzymatic activity and disrupting the electron transport chain . Additionally, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one interacts with the SET domain of EZH2, preventing the methylation of histone H3 at lysine 27 (H3K27), which is essential for gene silencing . This inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions . The compound’s efficacy may decrease over time due to potential adaptive responses by the cells or organisms being studied.
Dosage Effects in Animal Models
The effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor and antimicrobial activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is relatively narrow, necessitating careful dosage optimization to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially contributing to the compound’s overall biological activity. Additionally, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one affects metabolic flux by altering the levels of key metabolites involved in energy production and cellular signaling .
Transport and Distribution
Within cells and tissues, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within tissues . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one.
Subcellular Localization
The subcellular localization of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the compound’s localization and stability within cells . Targeting signals and transport mechanisms ensure that 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one reaches specific cellular compartments, enabling it to exert its biochemical effects effectively.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidinone core. One common approach is the cyclization of appropriately substituted thiophene derivatives with amidine or urea derivatives under acidic or basic conditions. The azetidine ring can be introduced through nucleophilic substitution reactions or by using azetidine derivatives as starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.
化学反应分析
Types of Reactions: 3-(Azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-d]pyrimidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the azetidine ring or the thieno[3,2-d]pyrimidinone core to yield corresponding reduced derivatives.
Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific substitution desired.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced azetidine and thieno[3,2-d]pyrimidinone derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
相似化合物的比较
Azetidin-3-ylmethanol: A related compound with a hydroxymethyl group at the 3-position of the azetidine ring.
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives: Other derivatives of the thienopyrimidinone core with different substituents.
Uniqueness: 3-(Azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of the azetidine and thienopyrimidinone rings, which provides distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.
Is there anything specific you would like to know more about?
属性
IUPAC Name |
3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-9-8-7(1-2-14-8)11-5-12(9)6-3-10-4-6/h1-2,5-6,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUVWBWQYIEQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=C(C2=O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


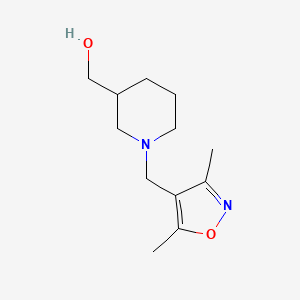
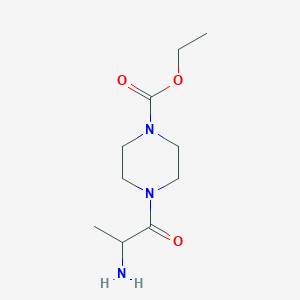

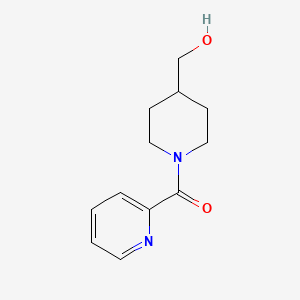
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)
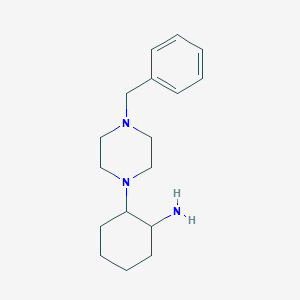
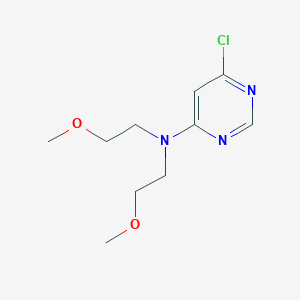
![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)
![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)
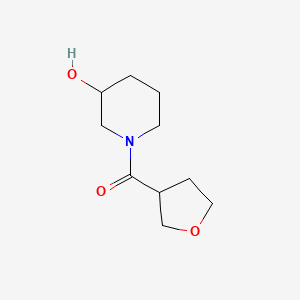

![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)
